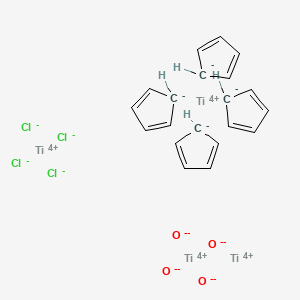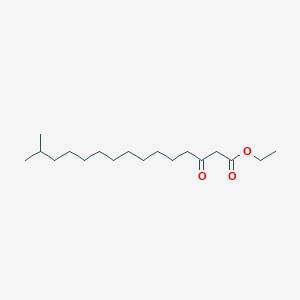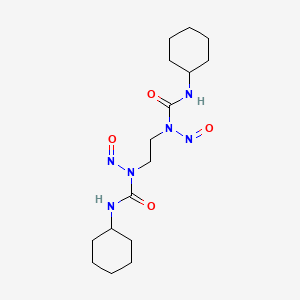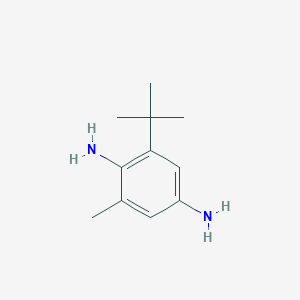
4'-epi-6'-Hydroxyadriamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-epi-6’-Hydroxyadriamycin is a glycoside antibiotic belonging to the anthracycline series. It is derived from daunomycin and adriamycin, which are well-known for their antitumor properties. This compound is notable for being less toxic than its parent compounds, making it a subject of interest in cancer research .
Vorbereitungsmethoden
4’-epi-6’-Hydroxyadriamycin is synthesized through a multi-step process. Initially, daunomycin is condensed with a protected, reactive derivative, specifically 1,2,3-trideoxy-4,6-di-O-(p-nitrobenzoyl)-3-trifluoroacetamido-L-arabino-hex-1-enepyranose. The protecting groups are then removed to yield 4’-epi-6’-hydroxydaunomycin. This intermediate is reacted with bromine to form a bromo derivative, which is subsequently hydrolyzed to produce 4’-epi-6’-hydroxyadriamycin .
Analyse Chemischer Reaktionen
4’-epi-6’-Hydroxyadriamycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4’-epi-6’-Hydroxyadriamycin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of glycoside antibiotics.
Biology: It is used to investigate the biological activity and toxicity of anthracycline derivatives.
Medicine: It is explored for its potential use in cancer therapy due to its lower toxicity compared to daunomycin and adriamycin.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
4’-epi-6’-Hydroxyadriamycin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets topoisomerase II, an enzyme involved in DNA replication, and generates free radicals that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
4’-epi-6’-Hydroxyadriamycin is compared with other similar compounds such as:
Daunomycin: Known for its potent antitumor activity but higher toxicity.
Adriamycin: Similar to daunomycin but with a broader spectrum of activity.
4’-epi-daunomycin: A derivative with reduced toxicity.
3’,4’-epi-6’-hydroxydaunomycin: Another derivative with similar properties.
The uniqueness of 4’-epi-6’-Hydroxyadriamycin lies in its lower toxicity while maintaining significant antitumor activity .
Eigenschaften
CAS-Nummer |
62414-01-1 |
|---|---|
Molekularformel |
C27H29NO12 |
Molekulargewicht |
559.5 g/mol |
IUPAC-Name |
7-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO12/c1-38-13-4-2-3-10-18(13)25(35)21-20(22(10)32)23(33)11-6-27(37,16(31)9-30)7-14(19(11)26(21)36)39-17-5-12(28)24(34)15(8-29)40-17/h2-4,12,14-15,17,24,29-30,33-34,36-37H,5-9,28H2,1H3 |
InChI-Schlüssel |
MMNLCGHZNCRLMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)CO)O)N)(C(=O)CO)O)C(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
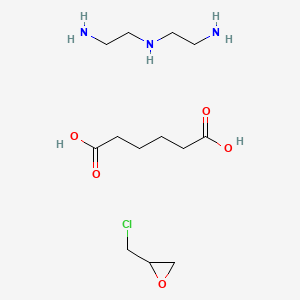
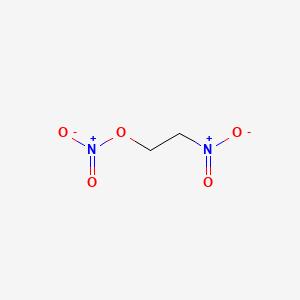
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)

![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)

